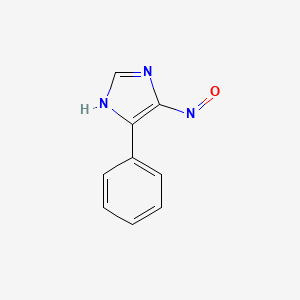

4-Nitroso-5-phenylimidazole

Description

Structure

3D Structure

Properties

CAS No. |

106232-36-4 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-nitroso-5-phenyl-1H-imidazole |

InChI |

InChI=1S/C9H7N3O/c13-12-9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |

InChI Key |

LFIVWAMAAWKOGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN2)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitroso 5 Phenylimidazole

Synthesis of Imidazole (B134444) and Phenylimidazole Scaffolds Relevant to 4-Nitroso-5-phenylimidazole

The synthesis of the this compound molecule is predicated on the availability of its precursor, 5-phenylimidazole. Several established methods in heterocyclic chemistry can be employed for the construction of this essential scaffold.

A prominent and historically significant method is the Debus-Radziszewski imidazole synthesis . wikipedia.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). slideshare.netscribd.com To synthesize 4(5)-phenylimidazole, the reactants would be glyoxal (B1671930) (the 1,2-dicarbonyl component), benzaldehyde (B42025), and ammonia. nih.gov The reaction proceeds by first forming a diimine from the reaction of glyoxal and ammonia, which then condenses with benzaldehyde to form the imidazole ring. wikipedia.org Formamide can also be used as a source of ammonia. slideshare.net

Another effective route to synthesize the 4-phenylimidazole (B135205) scaffold starts from α-halo ketones. Specifically, the reaction of α-bromoacetophenone with formamide provides a direct pathway to 4-phenyl-1H-imidazole. nih.gov This method involves heating the reactants, often in a suitable solvent, to facilitate the cyclization and formation of the imidazole ring. guidechem.com A patent describes a detailed procedure involving the reaction of α-bromoacetophenone with formamidine (B1211174) acetate (B1210297) in ethylene (B1197577) glycol, followed by cyclization induced by potassium carbonate, yielding 4-phenylimidazole with a purity of over 99%. google.com

The following table provides an overview of these synthetic routes to the phenylimidazole precursor.

| Method | Reactants | Key Features |

| Debus-Radziszewski Synthesis | Glyoxal, Benzaldehyde, Ammonia | A multicomponent reaction that builds the imidazole ring from simple precursors. wikipedia.orgresearchgate.net |

| From α-Halo Ketones | α-Bromoacetophenone, Formamide/Formamidine Acetate | A two-component condensation leading to the formation of the 4-phenylimidazole scaffold. nih.govguidechem.com |

Advanced Synthetic Routes and Functionalization

Modern organic synthesis often focuses on developing more efficient, versatile, and environmentally benign methodologies. In the context of imidazole synthesis, this translates to the exploration of catalytic systems and multicomponent reactions that allow for the construction of complex and substituted imidazole scaffolds in a single step.

Recent advancements in imidazole synthesis include various multicomponent reactions (MCRs) that go beyond the classical Debus-Radziszewski approach. These MCRs can involve different starting materials and catalysts to produce highly substituted imidazoles with high atom economy. semanticscholar.org For instance, catalytic procedures using agents like p-toluene sulfonic acid (PTSA) or various metal tetrafluoroborates have been developed to synthesize tri- and tetra-substituted imidazoles. rsc.orgisca.me Silver-catalyzed tandem three-component reactions of amidines, ynals, and carboxylic acids also provide an efficient route to imidazole skeletons. nih.gov A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate under solvent-free conditions. organic-chemistry.org

The development of catalytic methods is another area of focus. Magnetic nanoparticles have been explored for their catalytic efficacy in the green synthesis of imidazoles. semanticscholar.org These advanced methods could potentially be adapted for the synthesis of functionalized 5-phenylimidazole precursors, which could then be subjected to nitrosation.

Furthermore, the functionalization of the this compound molecule itself represents an advanced synthetic consideration. The nitroso group can be a versatile functional handle for further chemical transformations. For example, nitroso groups can be oxidized to nitro groups or reduced to amino groups, opening pathways to a wider range of derivatives. nih.gov Transition metal-catalyzed reactions could also be envisioned for the functionalization of the phenyl ring or the imidazole core, although specific examples for this compound are not extensively documented. rsc.org

The following table summarizes some advanced synthetic concepts relevant to this compound.

| Synthetic Strategy | Description | Potential Application |

| Catalytic Multicomponent Reactions | One-pot synthesis of highly substituted imidazoles using catalysts to improve efficiency and selectivity. rsc.orgisca.me | Synthesis of diverse phenylimidazole precursors with various substituents. |

| Green Synthesis Approaches | Utilization of environmentally friendly catalysts, such as magnetic nanoparticles, and solvent-free conditions. organic-chemistry.orgsemanticscholar.org | More sustainable production of the phenylimidazole scaffold. |

| Post-Synthesis Functionalization | Chemical modification of the this compound molecule, for example, by oxidation or reduction of the nitroso group. | Creation of a library of related compounds for further research. |

Chemical Reactivity and Reaction Mechanisms of 4 Nitroso 5 Phenylimidazole

Oxidation and Reduction Pathways of the Nitroso Group

The nitroso group (-N=O) in 4-nitroso-5-phenylimidazole is susceptible to both oxidation and reduction, leading to the corresponding nitro and amino derivatives, respectively.

Oxidation:

The oxidation of C-nitroso compounds to their nitro counterparts is a well-documented transformation. nih.gov Various oxidizing agents can be employed for this purpose. For instance, ozone has been effectively used to oxidize aliphatic nitroso compounds to nitro compounds. google.com Hydrogen peroxide in the presence of catalysts like peroxotungstophosphate or molybdenum salts also facilitates the oxidation of aromatic amines to nitroso compounds, and further to nitro compounds. organic-chemistry.org While specific studies on the oxidation of this compound are not extensively reported, it is anticipated that treatment with suitable oxidizing agents would yield 4-nitro-5-phenylimidazole.

Reduction:

| Reaction Type | Reactant | Expected Product | Typical Reagents |

| Oxidation | This compound | 4-Nitro-5-phenylimidazole | O₃, H₂O₂/catalyst |

| Reduction | This compound | 4-Amino-5-phenylimidazole | NaBH₄/Ni-SiO₂, Zn/acid |

Nucleophilic and Electrophilic Substitution Reactions

The imidazole (B134444) ring in this compound is an aromatic system that can undergo substitution reactions, although the presence of the nitroso and phenyl groups significantly influences its reactivity.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally less favorable unless there are strong electron-withdrawing groups present. The nitroso group can act as an electron-withdrawing group, potentially activating the ring towards nucleophilic attack. However, the specific substitution patterns and reaction conditions for this compound are not well-documented. In general, nucleophilic substitution on imidazoles often requires harsh conditions.

Electrophilic Substitution:

Electrophilic aromatic substitution is a more common reaction for imidazoles. The imidazole ring is electron-rich and readily reacts with electrophiles. youtube.com However, the position of substitution is directed by the existing substituents. The phenyl group at position 5 and the nitroso group at position 4 will influence the regioselectivity of further electrophilic attack. The nitroso group is generally a deactivating group for electrophilic aromatic substitution, which would decrease the reactivity of the imidazole ring. Any substitution would likely occur at the remaining unsubstituted carbon of the imidazole ring, if at all.

| Reaction Type | Reactivity of Imidazole Ring | Influencing Factors |

| Nucleophilic Substitution | Generally unfavorable | Activated by electron-withdrawing groups like the nitroso group. |

| Electrophilic Substitution | Generally favorable | Deactivated by the nitroso group; regioselectivity influenced by both substituents. |

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of this compound can lead to the formation of new ring systems.

A notable reaction of nitrosoimidazoles is the Cusmano-Ruccia reaction, which involves an acid-catalyzed ring-into-ring interconversion. While specific examples involving this compound are not detailed in the available literature, the general mechanism provides insight into its potential reactivity. This reaction typically leads to the formation of different heterocyclic structures.

Condensation Reactions with this compound

Electron Transfer Processes Involving this compound

The nitroso group is electrochemically active and can readily participate in electron transfer processes. Aromatic nitroso compounds are known to be involved in redox reactions in biological systems, often acting as intermediates in the reduction of nitro compounds or the oxidation of amines. at.ua The electronic structure of the nitroso group, with its high-energy HOMO orbital, contributes to its photochemical and electrochemical reactivity, readily forming reactive nitroxide radicals. at.ua

Acid-Catalyzed Decomposition Studies

The decomposition of 4(5)-nitroso-5(4)-phenylimidazole in acidic aqueous and methanolic solutions has been studied. acs.orgdoi.org The reaction proceeds via an acid-catalyzed mechanism, highlighting the role of protonation in the degradation of the compound. The stability of the compound is therefore pH-dependent.

Advanced Spectroscopic Characterization of 4 Nitroso 5 Phenylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 4-Nitroso-5-phenylimidazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Conformational Analysis via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide insights into the molecular conformation. While specific spectral data for this compound is not extensively published, analysis can be inferred from its parent compound, 4-phenylimidazole (B135205), and related nitrosoimidazoles. researchgate.netresearchgate.netcdnsciencepub.com For 4-phenylimidazole, the proton signals of the benzene (B151609) ring and the imidazole (B134444) ring are distinguishable. researchgate.net The introduction of the nitroso (–N=O) group at the C4 position is expected to significantly influence the chemical shifts of nearby nuclei due to its magnetic anisotropy and electron-withdrawing nature.

In related compounds like 1-methyl-2-nitrosoimidazole, ¹H and ¹³C NMR signals at ambient temperature are observed to be significantly broadened. cdnsciencepub.com This broadening suggests the presence of dynamic processes, such as the interconversion of rotational isomers (rotamers), occurring on the NMR timescale. cdnsciencepub.comresearchgate.net A similar phenomenon would be expected for this compound. The ¹³C NMR spectrum would show distinct signals for the phenyl and imidazole carbons, with the C4 and C5 carbons being most affected by the nitroso and phenyl groups, respectively.

Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Observations |

|---|---|---|

| ¹H | ||

| Imidazole-H | Shifted due to adjacent groups | Broadening may occur due to rotational dynamics. |

| Phenyl-H | ~7.2-8.0 | Complex multiplet pattern. |

| ¹³C | ||

| C4 (imidazole) | Deshielded | Directly attached to the electron-withdrawing nitroso group. |

| C5 (imidazole) | Shielded/Deshielded | Influenced by the phenyl group's electronic and steric effects. |

| Phenyl Carbons | ~125-140 | Characteristic aromatic region signals. |

Note: This table is based on theoretical predictions and data from analogous compounds.

Rotational Barriers of the Nitroso Group

A key dynamic feature of C-nitroso compounds is the restricted rotation around the C–N bond, leading to the existence of s-cis and s-trans rotamers. cdnsciencepub.comresearchgate.net Variable-temperature (VT) NMR spectroscopy is the primary method used to study this rotational barrier. rsc.org In studies of 1-methyl-2-nitrosoimidazole, two distinct sets of signals were observed at low temperatures (e.g., -59°C), corresponding to the two rotamers in a specific ratio. cdnsciencepub.comresearchgate.net

As the temperature is increased, these separate signals broaden, coalesce into a single broad peak, and then sharpen at higher temperatures. nih.gov This behavior allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation. For 1-methyl-2-nitrosoimidazole, the barrier for rotation from the more stable s-trans isomer was determined to be approximately 12.4 kcal/mol. cdnsciencepub.comresearchgate.net Similar studies on this compound would be expected to yield a comparable rotational barrier, influenced by the electronic and steric effects of the phenyl group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are essential for identifying functional groups and understanding bonding within this compound. The vibrational spectrum is a unique fingerprint of the molecule. researchgate.netamericanpharmaceuticalreview.com

The IR and Raman spectra of this compound would be characterized by vibrations from the phenyl ring, the imidazole ring, and the nitroso group. nih.gov Analysis of the parent molecule, 4-phenylimidazole, shows characteristic C-H stretching vibrations of the benzene ring above 3000 cm⁻¹ and various ring stretching and bending modes in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

The nitroso group introduces specific vibrational modes. The N=O stretching vibration is a key diagnostic peak, typically appearing in the range of 1500-1620 cm⁻¹ for C-nitroso compounds. The C-N stretching vibration is expected around 1100-1300 cm⁻¹. The precise frequencies of these modes are sensitive to conjugation and the electronic environment, which in this case involves both the imidazole and phenyl rings. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Phenyl Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Phenyl Ring | C=C Ring Stretch | 1600 - 1450 | IR, Raman |

| Imidazole Ring | N-H Stretch | ~3150 (if not tautomerized) | IR |

| Imidazole Ring | C=N/C=C Stretch | 1550 - 1400 | IR, Raman |

| Nitroso Group | N=O Stretch | 1620 - 1500 | IR |

| Nitroso Group | C-N Stretch | 1300 - 1100 | IR |

Note: Wavenumbers are approximate and based on data for related functional groups.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet (UV) or visible light. msu.edu The UV-Vis spectrum of this compound is dictated by its chromophores: the phenyl group, the imidazole ring, and the nitroso group. libretexts.org

The phenyl and imidazole rings give rise to intense π → π* transitions, typically below 280 nm. acs.org The introduction of the nitroso group, a potent chromophore, is expected to cause a significant bathochromic (red) shift. C-nitroso compounds are known for their characteristic weak n → π* transition in the visible region of the spectrum (around 700 nm), which is responsible for the blue or green color of many nitrosoalkanes and nitrosoarenes. cdnsciencepub.com The more intense π → π* transitions would occur at shorter wavelengths in the UV region. libretexts.org Studies on related phenylimidazoles show that increasing the number of phenyl groups and extending conjugation results in bathochromic shifts. acs.org

Fluorescence spectroscopy for this compound is not widely documented. Typically, nitroso compounds are not strongly fluorescent due to efficient intersystem crossing and other non-radiative decay pathways from the excited state.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Nitroso Group (-N=O) | 650 - 750 | Weak (ε < 100) |

| π → π* | Phenyl-Imidazole Conjugated System | 250 - 350 | Strong (ε > 10,000) |

| π → π* | Phenyl Ring | ~254 | Moderate |

Note: Values are estimations based on the spectroscopy of constituent chromophores and related molecules. cdnsciencepub.comlibretexts.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns. tutorchase.com

For this compound (C₉H₇N₃O), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its exact molecular weight. A key fragmentation pathway for many nitroso compounds is the loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. researchgate.net This would result in a significant fragment ion at [M-30]⁺. Another common fragmentation for aromatic nitro compounds involves the loss of other small neutral molecules like CO or HCN. nih.gov

The fragmentation of the imidazole ring itself can lead to characteristic losses. The phenyl group can be lost as a C₆H₅• radical (77 Da). High-resolution mass spectrometry would be invaluable for confirming the elemental composition of the parent ion and its major fragments.

Table 4: Predicted Key Fragmentation Pathways for this compound in MS

| Fragment Ion | Mass Loss (Da) | Lost Neutral/Radical | Notes |

|---|---|---|---|

| [M - 30]⁺ | 30 | •NO | Characteristic fragmentation for nitroso compounds. researchgate.net |

| [M - 28]⁺ | 28 | CO | Common loss from heterocyclic rings. |

| [M - 27]⁺ | 27 | HCN | Characteristic loss from nitrogen-containing heterocycles. |

| [C₆H₅]⁺ | - | Phenyl cation | Indicates the presence of a phenyl substituent. |

Note: The molecular ion [M]⁺• is the intact molecule with one electron removed.

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. missouri.edu While the specific crystal structure of this compound has not been prominently reported, data from related structures like 4-phenylimidazole and other substituted imidazoles can offer predictive insights. ugr.esmdpi.com

The crystal structure of 4-phenylimidazole has been determined, revealing details about its planarity and hydrogen bonding networks. ugr.es For this compound, an XRD analysis would be expected to show a relatively planar imidazole ring. A key structural question that XRD could answer is the dihedral angle between the imidazole and phenyl rings, which is influenced by steric hindrance. Furthermore, the analysis would reveal the geometry of the C-N=O group and how the molecules pack in the crystal lattice, likely through π-π stacking of the aromatic rings and potential hydrogen bonds involving the imidazole N-H (if present in that tautomeric form).

Computational and Theoretical Studies of 4 Nitroso 5 Phenylimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into molecular behavior at the electronic level. For 4-Nitroso-5-phenylimidazole, these calculations help in understanding its stability, reactivity, and spectroscopic properties.

Ab initio and Density Functional Theory (DFT) are the cornerstones of computational chemistry for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure through the electron density, offering a balance between accuracy and computational cost. ajchem-a.com

For molecules similar to this compound, such as other imidazole (B134444) derivatives and nitrosamines, DFT has been widely employed. orientjchem.org Common approaches involve using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. wiley.com The choice of basis set, such as the 6-31G or the more extensive 6-311++G(d,p), is crucial for obtaining accurate results. wiley.comnih.govacs.org For instance, studies on phenylimidazoles have utilized the M06-2X functional with a 6-311++G(d,p) basis set for geometry optimization and frequency calculations. acs.org Similarly, ab initio calculations, such as those at the split-valence 3-21G basis set level, have been used to study isomeric nitroimidazoles, providing valuable data on their stability and rotational barriers. researchgate.net

These computational approaches allow for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and thermodynamic parameters, providing a comprehensive theoretical characterization of the molecule in the gas phase or in solution, often simulated using a polarizable continuum model (PCM). acs.org

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). niscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to be excited. niscpr.res.in

For this compound, the presence of the electron-withdrawing nitroso group and the aromatic phenyl and imidazole rings would significantly influence the energies and distribution of these frontier orbitals. DFT calculations on related substituted imidazoles have shown that the nature and position of substituents alter the HOMO-LUMO gap. niscpr.res.in In analogous systems, the HOMO is often distributed over the π-system of the rings, while the LUMO can be localized on specific electron-accepting groups. nih.gov Analysis of the FMOs for this compound would be crucial for understanding its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Imidazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-phenylimidazo[1,2-a]pyrimidin-3-amine | B3LYP/6–31G(d,p) | -5.45 | -1.54 | 3.91 | nih.gov |

| 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine | B3LYP/6–31G(d,p) | -6.53 | -2.85 | 3.68 | nih.gov |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole | B3LYP/6-31G | -5.58 | -1.61 | 3.97 | niscpr.res.in |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole | B3LYP/6-31G | -5.74 | -1.58 | 4.16 | niscpr.res.in |

Conformational Dynamics and Energy Barriers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation about single bonds and the energy differences between them. wikipedia.orglibretexts.org For this compound, two key rotational dynamics are of interest: the rotation of the phenyl group relative to the imidazole ring and the rotation of the nitroso group.

The rotation of the C-N bond connecting the nitroso group to the imidazole ring is particularly significant. Theoretical studies on 2-nitrosoimidazoles have shown that the molecule exists as two planar rotational isomers: s-cis and s-trans. researchgate.net Ab initio calculations indicated that these forms are energy minima, with a significant energy barrier to rotation between them. researchgate.net For 2-nitrosoimidazole, the s-trans isomer was found to be more stable, with a calculated rotational barrier of 13.0 kcal mol⁻¹. researchgate.net A similar dynamic equilibrium between s-cis and s-trans conformers is expected for this compound, with the relative stabilities and rotational barrier being influenced by steric interactions with the adjacent phenyl group.

Table 2: Calculated Rotational Barriers for Nitroso and Nitro Groups in Related Compounds

| Compound | Rotational Process | Method/Basis Set | Calculated Barrier (kcal/mol) | Source |

| 2-Nitrosoimidazole | C-NO rotation (from s-trans) | Ab initio/3-21G | 13.0 | researchgate.net |

| 2-Nitroimidazole | C-NO₂ rotation | Ab initio/3-21G | ~16 | researchgate.net |

| 4-Nitroimidazole | C-NO₂ rotation | Ab initio/3-21G | ~10 | researchgate.net |

| 5-Nitroimidazole | C-NO₂ rotation | Ab initio/3-21G | ~10 | researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. nih.govorientjchem.org For this compound, computational studies can shed light on its reactivity, such as its behavior in acid-catalyzed decomposition or its potential role as a nitrosating agent.

Studies on the reactivity of nitrosamines and related compounds using quantum chemical calculations have provided detailed energy profiles for reaction pathways. nih.govnih.gov These calculations can map the potential energy surface, identifying the minimum energy path from reactants to products. By calculating the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, offering a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For example, research on the acid-catalyzed decomposition of 4(5)-nitroso-5(4)-phenylimidazole has been reported, and computational modeling could further detail the specific steps, protonation sites, and intermediates involved in this process. researchgate.net The reactivity of the nitroso group itself, which can be involved in redox reactions or act as an electrophile, can also be modeled.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wiley.com The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential around the oxygen atom of the nitroso group and the nitrogen atoms of the imidazole ring, identifying these as the primary sites for electrophilic interaction. orientjchem.orgwiley.com Conversely, the hydrogen atoms, particularly any N-H proton on the imidazole ring, would exhibit positive potential, indicating them as sites for nucleophilic attack or hydrogen bonding. orientjchem.org MEP analysis on related imidazopyrimidine derivatives has been used effectively to identify these reactive centers. wiley.comnih.gov This analysis provides a qualitative but powerful prediction of how the molecule will interact with other reagents, substrates, or biological macromolecules. researchgate.net

Table 3: Predicted Electrostatic Potential Features of this compound (Inferred from Analogous Systems)

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity | Source (Analogous Systems) |

| Nitroso Group (Oxygen Atom) | Negative (Red) | Site for electrophilic attack, protonation | wiley.comnih.gov |

| Imidazole Ring (Nitrogen Atoms) | Negative (Red) | Site for electrophilic attack, metal coordination | orientjchem.orgwiley.com |

| Phenyl Ring | Generally neutral (Green) with π-electron density | Interaction with other aromatic systems | nih.gov |

| Imidazole Ring (Hydrogen Atom) | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor | orientjchem.org |

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their macroscopic properties. arxiv.orgnih.gov These models use calculated molecular descriptors—numerical values that encode information about the topology, geometry, or electronic structure of a molecule—to build a mathematical equation that can predict a specific property. acs.org

While specific QSPR models for this compound have not been reported, the methodology could be applied to predict a wide range of its properties, such as solubility, boiling point, or partition coefficients. nih.gov The first step in a QSPR study is the calculation of a large number of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological indices, geometric descriptors, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). acs.org

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build the predictive model. wikipedia.orgarxiv.org Such models, once validated, can be powerful tools for screening virtual libraries of related compounds and prioritizing candidates for synthesis, thereby accelerating the materials design process. rsc.org

Emerging Avenues and Future Research Directions

Exploration of Undiscovered Reactivity Patterns

The nitroso group is one of the most versatile functional groups in organic chemistry, yet its full reactive potential within the 4-nitroso-5-phenylimidazole scaffold remains largely untapped. Early studies have shown its role as a key intermediate in the biological activity of nitroimidazole drugs and its susceptibility to acid-catalyzed decomposition. nih.govacs.orgacs.org

Future research should aim to uncover new reactivity patterns:

Cycloaddition Reactions: The nitroso group can act as a powerful dienophile or dipolarophile. Its participation in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions could lead to the synthesis of novel, complex heterocyclic systems fused to the imidazole (B134444) ring.

The Cusmano-Ruccia Reaction: This acid-catalyzed ring-into-ring interconversion has been observed for other nitroso-heterocycles like nitrosoimidazoxazoles. middlebury.edu Investigating whether this compound undergoes a similar transformation could open pathways to entirely new heterocyclic scaffolds, such as 1,2,4-oxadiazoles.

Reaction with Nucleophiles: While reactions with thiols like glutathione (B108866) have been noted, nih.govnih.gov a systematic study of its reactivity with a wider range of nucleophiles (e.g., organometallics, enolates, amines) is needed. This could lead to new C-C and C-N bond-forming reactions for further functionalization.

Photochemistry: Nitroso compounds are known to be photochemically active. Exploring the photochemical reactions of this compound could reveal unique rearrangements, fragmentations, or cycloadditions, providing access to high-energy intermediates and novel molecular structures.

Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural, electronic, and tautomeric properties of this compound is crucial for predicting its reactivity and designing new applications. While spectroscopic and computational studies have been performed on the parent 4-phenylimidazole (B135205), a dedicated analysis of the nitroso derivative is lacking. acs.orgresearchgate.net

A key future direction is the deep integration of advanced spectroscopic methods with high-level computational chemistry:

Tautomerism and Isomerism: The compound can exist in several tautomeric forms (e.g., nitroso/oxime) and, due to the hindered rotation around the C-N bond, as E/Z isomers. acs.org A combination of variable-temperature NMR spectroscopy and DFT calculations can elucidate the relative energies of these forms and the barriers to their interconversion. uj.edu.pl

Electronic Structure and Spectroscopic Prediction: High-level DFT and ab initio calculations can model the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and predict its spectroscopic signatures (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima). researchgate.net These theoretical predictions can then be validated against experimental data, providing a robust characterization.

Solid-State Analysis: Characterization using single-crystal X-ray diffraction is essential to unequivocally determine the solid-state structure and intermolecular interactions, such as hydrogen bonding, which can significantly influence its properties. acs.org

The following table outlines a proposed integrated analytical approach.

| Technique | Objective | Expected Outcome |

| NMR (¹H, ¹³C, ¹⁵N) | Elucidate structure, identify tautomers/isomers. | Assignment of all signals, determination of major tautomer in solution. |

| FT-IR Spectroscopy | Identify key functional groups (N=O, C=N, N-H). | Characteristic stretching frequencies for nitroso and imidazole moieties. |

| UV-Vis Spectroscopy | Characterize electronic transitions (n→π, π→π). | Absorption maxima confirming the presence of the nitroso chromophore. |

| Mass Spectrometry | Determine exact mass and fragmentation patterns. | Confirmation of molecular formula and structural information. |

| DFT Calculations | Model geometry, energy, electronic properties, and spectra. | Optimized structures, relative tautomer energies, predicted spectroscopic data. |

Design and Synthesis of New this compound-Based Architectures

The unique combination of the imidazole ring and the reactive nitroso group makes this compound an attractive building block for the construction of larger, functional molecular architectures.

Promising future research directions include:

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms and the oxygen of the nitroso group are potential coordination sites for metal ions. This could be exploited to synthesize novel metal complexes or to incorporate the molecule as a functional linker in MOFs for applications in catalysis, gas storage, or sensing. scirp.org

Supramolecular Chemistry: The imidazole moiety is an excellent hydrogen bond donor and acceptor, making it ideal for building supramolecular assemblies. nih.gov The phenyl and nitroso groups can participate in π-stacking and dipole-dipole interactions, respectively, allowing for the design of complex, self-assembled structures like liquid crystals or gels.

Conjugated Materials: The nitroso group can be reduced to an amino group or undergo condensation reactions to form azo or azoxy linkages. These transformations could be used to connect multiple 4-phenylimidazole units, creating extended π-conjugated systems with interesting photophysical or electronic properties for applications in organic electronics.

Bioconjugation: The reactivity of the nitroso group towards nucleophiles like thiols could be harnessed for bioconjugation, allowing the 4-phenylimidazole scaffold to be attached to peptides, proteins, or other biomolecules to create probes or therapeutic agents. nih.govnih.gov The synthesis of glycosylated imidazoles demonstrates the feasibility of attaching biologically relevant moieties to the imidazole core. mdpi.com

By systematically exploring these emerging avenues, the scientific community can unlock the full potential of this compound as a versatile tool in modern chemical research.

Q & A

Q. How should researchers handle conflicting data on the environmental toxicity of this compound?

- Methodological Guidance : Conduct comparative studies using standardized ecotoxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that address methodological disparities in prior work .

Data Management & Reporting Standards

Q. What FAIR-compliant practices ensure reproducibility in this compound research?

Q. How can researchers enhance manuscript clarity when reporting this compound studies?

- Methodological Guidance : Follow journal-specific guidelines (e.g., ACS, RSC) for Materials and Methods sections. Include detailed synthetic procedures, statistical analysis parameters (e.g., p-value thresholds), and negative results. Use tables for comparative data (e.g., IC values across analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.